molecular formula C16H24N2O3 B450769 N-(4-methyl-3-nitrophenyl)nonanamide

N-(4-methyl-3-nitrophenyl)nonanamide

Cat. No.: B450769
M. Wt: 292.37g/mol
InChI Key: FTDZIULQYCEGFJ-UHFFFAOYSA-N
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Description

Significance of Amide Linkages in Advanced Organic Synthesis

The amide bond is a cornerstone of organic and synthetic medicinal chemistry. nih.gov This linkage is characterized by its stability and is a fundamental component of proteins, where it is known as a peptide bond. libretexts.org The prevalence of the amide group in pharmaceuticals, natural products, and biologically active compounds underscores the critical nature of amide bond formation reactions. nih.gov The unique hydrogen bonding capability of the amide group, with a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), plays a crucial role in defining the three-dimensional structures of molecules and their interactions. masterorganicchemistry.com Consequently, the development of efficient and sustainable methods for creating amide bonds remains a significant challenge and a primary focus in green chemistry.

Contextualizing Substituted Phenyl Amides in Contemporary Chemical Research

Substituted phenyl amides, also known as N-aryl amides, are a class of compounds that feature an amide group attached to a substituted benzene (B151609) ring. fiveable.me These compounds are valuable intermediates and building blocks in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials. fiveable.metandfonline.com The nature and position of the substituents on the phenyl ring can significantly influence the compound's physical, chemical, and biological properties. fiveable.me For instance, the introduction of various functional groups can modulate a molecule's reactivity, solubility, and biological activity. tandfonline.com Research in this area is extensive, with numerous methods developed for the synthesis of N-aryl amides, such as the reaction of nitroarenes with acyl chlorides or the coupling of amines with carboxylic acids. nih.gov

Overview of the Research Landscape for N-(4-methyl-3-nitrophenyl)nonanamide and Structurally Related Analogs

Direct research on this compound is not widely documented in scientific literature. However, a significant amount of information can be inferred from studies on its close structural analogs, particularly N-(4-methyl-3-nitrophenyl)acetamide. nih.gov The primary difference between these two molecules is the length of the acyl chain (a nonanoyl group versus an acetyl group). This difference is expected to primarily influence properties such as lipophilicity and steric bulk, while the chemical reactivity of the aromatic ring and the amide bond will be largely comparable.

The chemical reactivity of this compound is dictated by its three key functional components: the amide linkage, the nitro group, and the methyl-substituted phenyl ring.

Amide Group Reactivity: The amide bond is relatively stable but can undergo hydrolysis to the corresponding carboxylic acid (nonanoic acid) and amine (4-methyl-3-nitroaniline) under acidic or basic conditions, typically requiring heat. libretexts.org The amide carbonyl can also be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would yield the corresponding secondary amine. libretexts.org

Nitro Group Reactivity: The nitro group is a versatile functional group. It is strongly electron-withdrawing and can be readily reduced to an amino group (NH₂) using various reducing agents, such as catalytic hydrogenation or metals in acidic media. This transformation is fundamental in the synthesis of many aromatic amines.

Aromatic Ring Reactivity: The phenyl ring is substituted with a methyl group and a nitro group. The methyl group is an activating, ortho-para directing group, while the nitro group is a deactivating, meta-directing group. Their combined influence will direct any further electrophilic aromatic substitution. The positions ortho to the methyl group are activated, while the positions ortho and para to the nitro group are deactivated.

Potential Reaction Reagents and Conditions Expected Product
Amide Hydrolysis (Acidic)H₃O⁺, heatNonanoic acid and 4-methyl-3-nitroanilinium salt
Amide Hydrolysis (Basic)NaOH, H₂O, heatSodium nonanoate (B1231133) and 4-methyl-3-nitroaniline (B15663)
Amide Reduction1. LiAlH₄, 2. H₂ON-(4-methyl-3-nitrophenyl)nonan-1-amine
Nitro Group ReductionH₂, Pd/C or Sn, HClN-(3-amino-4-methylphenyl)nonanamide

The three-dimensional structure of this compound is characterized by the planarity of the amide bond due to resonance. libretexts.org The nonanoyl chain will be flexible, while the substituted phenyl ring is rigid. The nitro group is known to be able to twist out of the plane of the phenyl ring, as seen in the crystal structure of the related compound N-(4-methoxy-3-nitrophenyl)acetamide. nih.gov

Property This compound (Predicted) N-(4-methyl-3-nitrophenyl)acetamide
Molecular Formula C₁₆H₂₄N₂O₃C₉H₁₀N₂O₃ nih.gov
Molecular Weight 292.37 g/mol 194.19 g/mol nih.gov
XLogP3 4.91.6 nih.gov
Hydrogen Bond Donor Count 11 nih.gov
Hydrogen Bond Acceptor Count 33 nih.gov

Data for the nonanamide (B72023) are predicted based on its structure, while data for the acetamide (B32628) are from PubChem. nih.gov The significantly higher predicted XLogP3 value for the nonanamide suggests it is considerably more lipophilic than its acetamide analog.

Given the structural features of this compound, and drawing parallels from related compounds, several areas of interdisciplinary research can be envisioned.

Medicinal Chemistry: Many substituted phenyl amides exhibit biological activity. For example, various N-aryl amides have been investigated as potential anticancer, analgesic, and antimicrobial agents. tandfonline.comnih.gov The combination of the nitro- and methyl-substituted phenyl ring with a long alkyl chain could be explored for targeted biological effects. For instance, the nitroaromatic scaffold is a feature in some anti-androgen drugs. nih.gov

Agrochemicals: The N-aryl amide motif is present in a number of commercial fungicides and herbicides. Research has shown that N-(substituted phenyl) amides can exhibit significant fungicidal activity. mdpi.com The specific substitution pattern of this compound could be investigated for potential agrochemical applications.

Materials Science: Amides are fundamental to many polymers, such as nylons. While this specific molecule is not a monomer, the properties endowed by the substituted phenyl ring and the long alkyl chain could be of interest in the design of functional materials, such as liquid crystals or self-assembling systems.

Research Area Potential Application Justification based on Analogs
Medicinal Chemistry Anticancer, AnalgesicSubstituted N-phenyl amides have shown these activities. tandfonline.comnih.gov
Agrochemicals Fungicide, HerbicideN-aryl amides are known to have fungicidal properties. mdpi.com
Materials Science Functional MaterialsAmide-containing molecules can form structured materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H24N2O3

Molecular Weight

292.37g/mol

IUPAC Name

N-(4-methyl-3-nitrophenyl)nonanamide

InChI

InChI=1S/C16H24N2O3/c1-3-4-5-6-7-8-9-16(19)17-14-11-10-13(2)15(12-14)18(20)21/h10-12H,3-9H2,1-2H3,(H,17,19)

InChI Key

FTDZIULQYCEGFJ-UHFFFAOYSA-N

SMILES

CCCCCCCCC(=O)NC1=CC(=C(C=C1)C)[N+](=O)[O-]

Canonical SMILES

CCCCCCCCC(=O)NC1=CC(=C(C=C1)C)[N+](=O)[O-]

Origin of Product

United States

Advanced Synthetic Methodologies for N 4 Methyl 3 Nitrophenyl Nonanamide and Its Structural Analogs

Traditional Synthetic Pathways and Mechanistic Considerations

Traditional methods for amide synthesis have long relied on robust and well-understood chemical transformations. These pathways, primarily centered around nucleophilic acyl substitution, provide a reliable foundation for producing N-(4-methyl-3-nitrophenyl)nonanamide.

Nucleophilic Acyl Substitution Strategies for Amide Bond Formation

Nucleophilic acyl substitution is a fundamental reaction class for forming amide bonds. masterorganicchemistry.com The reaction involves a nucleophile attacking the carbonyl carbon of an acyl group, leading to the substitution of a leaving group. masterorganicchemistry.comlibretexts.org This process proceeds through a two-step addition-elimination mechanism, forming a tetrahedral intermediate which then collapses to expel the leaving group and form the new carbonyl compound. masterorganicchemistry.comlibretexts.org

A primary and straightforward method for synthesizing this compound is the direct acylation of the corresponding substituted aniline (B41778), 4-methyl-3-nitroaniline (B15663). prepchem.comnih.gov This reaction typically employs a reactive nonanoic acid derivative, most commonly nonanoyl chloride, as the acylating agent. google.com

The core mechanism involves the nucleophilic amino group (-NH₂) of 4-methyl-3-nitroaniline attacking the electrophilic carbonyl carbon of nonanoyl chloride. youtube.com This addition forms a tetrahedral intermediate. Subsequently, the intermediate collapses, re-forming the carbonyl double bond and eliminating a chloride ion, which is an effective leaving group. A final deprotonation step yields the stable amide product, this compound. youtube.com

Similar syntheses have been documented for structural analogs, providing a clear procedural blueprint. For instance, N-(3-nitrophenyl)nonanamide is prepared by reacting m-nitroaniline with nonanoyl chloride, and N-(4-nitrophenyl)nonanamide is synthesized from 4-nitroaniline (B120555) under similar conditions. prepchem.comprepchem.com

Table 1: Examples of Acylation Reactions for Synthesizing N-nitrophenyl Amides

Target CompoundAniline ReactantAcylating AgentSolvent/Base SystemReference
N-(3-nitrophenyl)nonanamidem-NitroanilineNonanoyl chlorideDichloroethane / Pyridine (B92270) prepchem.com
N-(4-nitrophenyl)nonanamide4-NitroanilineNonanoyl chloridePyridine prepchem.com
This compound (Proposed)4-Methyl-3-nitroanilineNonanoyl chloridePyridine or another non-nucleophilic base google.com

In the acylation of anilines with acyl chlorides, the use of a base is crucial for reaction efficiency. A non-nucleophilic base, such as pyridine or triethylamine (B128534), is typically added to the reaction mixture. prepchem.comprepchem.com The base performs a critical role by neutralizing the hydrochloric acid (HCl) that is generated as a byproduct. prepchem.com The removal of this acidic byproduct prevents the protonation of the starting aniline, which would otherwise render the aniline non-nucleophilic and halt the reaction.

Mechanistically, base catalysis can also enhance the nucleophilicity of the amine. By deprotonating the nucleophile, the base generates a more electron-rich and thus more reactive species. youtube.com Following the nucleophilic attack on the acyl chloride and formation of the tetrahedral intermediate, the base assists in the final deprotonation step, leading to the neutral amide product and regenerating the catalyst. youtube.comyoutube.com The choice of base and its stoichiometry can significantly influence reaction rates and yields.

Ester-Amide Exchange Reactions and Optimization

Traditionally, these reactions are often less efficient than those using acyl chlorides and may require harsh conditions, such as high temperatures or the use of stoichiometric amounts of strong bases, to proceed at a reasonable rate. mdpi.com This is because alkoxides are poorer leaving groups than halides.

Optimization strategies have been developed to overcome these limitations:

Catalysis: The use of catalysts can significantly improve reaction conditions. Lewis acids, metal alkoxides, and N-heterocyclic carbenes (NHCs) have been shown to effectively catalyze the ester-amide exchange, allowing for milder reaction temperatures and shorter reaction times. mdpi.comtcichemicals.com

Enzymatic Methods: Biocatalysis, employing enzymes like Candida antarctica lipase (B570770) B (CALB), offers a green and highly selective alternative for amide synthesis from esters. nih.gov These reactions can be run in environmentally benign solvents. nih.gov

Reaction Conditions: Optimization of solvent, temperature, and reactant concentrations is key. For example, using an excess of the amine reactant can help drive the equilibrium toward the amide product.

Table 2: Comparison of Amide Synthesis Methods

MethodAcyl SourceTypical ConditionsAdvantagesDisadvantages
AcylationAcyl ChlorideRoom temperature, base catalyst (e.g., pyridine)High reactivity, fast reaction, high yieldMoisture sensitive, generates HCl byproduct
Ester-Amide ExchangeEsterHigh temperature, may require catalystLess moisture sensitive than acyl chloridesLower reactivity, often requires harsher conditions or catalyst

Emerging and Sustainable Synthetic Approaches

In response to the growing demand for greener and more efficient chemical processes, modern synthetic methodologies are being developed. These approaches aim to reduce reaction times, energy consumption, and waste generation.

Microwave-Assisted Synthesis for Accelerated Reaction Kinetics

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions, including amide bond formation. mdpi.comnih.gov Unlike conventional heating which relies on conduction, microwave irradiation heats the bulk of the reaction mixture directly and homogeneously through dipolar polarization and ionic conduction mechanisms. youtube.com This rapid and efficient energy transfer can lead to dramatic reductions in reaction times, often from hours to minutes, and frequently results in higher product yields. youtube.comnih.gov

For the synthesis of this compound, a microwave-assisted approach could involve the direct reaction of 4-methyl-3-nitroaniline with nonanoic acid. mdpi.com Such direct amidations are particularly attractive from a sustainability perspective as they can often be performed under solvent-free conditions, using only a catalytic amount of an activator, if any. mdpi.comnih.gov For example, studies have shown that ceric ammonium (B1175870) nitrate (B79036) can be an effective catalyst for direct microwave-assisted amidations. nih.govnih.gov This methodology presents a significant advancement, offering a rapid, energy-efficient, and environmentally friendly route to amides. mdpi.comnih.gov

Table 3: Reaction Time Comparison: Conventional vs. Microwave-Assisted Synthesis

Reaction TypeConventional Heating TimeMicrowave-Assisted TimeKey BenefitReference
Amide Synthesis (General)Several hours to >24 hours10 - 60 minutesDrastic reduction in reaction time, often higher yield mdpi.comyoutube.com
Ester-Amide Exchange24 hours45 minutes32-fold reduction in reaction time rsc.org

Biocatalytic Strategies Utilizing Enzymes for Amide Synthesis

The formation of the amide bond is a cornerstone of organic synthesis, and biocatalysis offers a green and highly selective alternative to traditional chemical methods. rsc.orgresearchgate.net Enzymes operate under mild conditions, often in aqueous environments, reducing the need for harsh reagents and protecting group strategies. rsc.orgacs.org For the synthesis of this compound, which involves creating an amide linkage between 4-methyl-3-nitroaniline and nonanoic acid, several enzymatic strategies are applicable.

Lipases are among the most extensively studied enzymes for amide bond formation. rsc.org Notably, Candida antarctica lipase B (CALB) has been successfully used to catalyze the direct amidation of free carboxylic acids and amines. nih.gov This method is efficient, often proceeds without additives, and can be conducted in greener solvents like cyclopentyl methyl ether, yielding pure amides with excellent conversion rates. nih.gov The mechanism typically involves a transacylation process via an acyl-enzyme intermediate. nih.gov

Another significant class of enzymes for this purpose is the ATP-grasp enzymes and Amide Bond Synthetases (ABSs). nih.govacs.org These enzymes catalyze the ATP-dependent adenylation of a carboxylic acid, activating it for nucleophilic attack by an amine. nih.govacs.org This process, which couples the reaction to ATP hydrolysis, makes the amide formation thermodynamically favorable. nih.gov While direct coupling is possible, the reaction often proceeds through an activated acyl-adenylate or acyl-phosphate intermediate. rsc.orgnih.gov The use of ABSs is particularly advantageous as they are active in aqueous media and can directly couple carboxylic acids and amines, complementing the activity of hydrolases like lipases. acs.org

Table 1: Comparison of Biocatalytic Methods for Amide Synthesis

Enzyme Class Mechanism Advantages Representative Enzymes
Lipases Transacylation via acyl-enzyme intermediate High stability, broad substrate scope, no cofactor required, can use free acids/amines. rsc.orgnih.gov Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PSC-II). researchgate.netnih.gov
ATP-Grasp Enzymes / Amide Bond Synthetases (ABSs) ATP-dependent activation of carboxylic acid (acyl-adenylate/phosphate formation) followed by aminolysis. nih.govacs.org High efficiency in aqueous media, direct coupling of unactivated substrates, circumvents unfavorable thermodynamics. acs.org Cyanophycin synthetase, TabS from Pseudomonas syringae. rsc.org
Acylases Hydrolysis of esters followed by amidation with amines in aqueous media. acs.org Operates in aqueous systems, can be highly enantioselective. MsACT from Mycobacterium smegmatis. acs.org

Green Chemistry Principles in the Derivatization of Nitro-Substituted Aromatics

The synthesis and derivatization of nitro-substituted aromatics, such as the 4-methyl-3-nitrophenyl moiety, are increasingly guided by the principles of green chemistry to minimize environmental impact and enhance safety. rroij.comresearchgate.net These principles advocate for the reduction or elimination of hazardous substances throughout the lifecycle of a chemical product. rroij.com

Key green chemistry principles applicable to the synthesis of this compound and its derivatives include:

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Traditional methods for amide synthesis often use coupling agents that are not incorporated, leading to poor atom economy. In contrast, direct biocatalytic amidation represents a significant improvement. nih.govacs.org

Use of Safer Solvents and Auxiliaries : Many conventional organic syntheses employ toxic and volatile solvents. researchgate.net The preparation of N-(3-nitrophenyl)nonanamide, for instance, has been described using dichloroethane and pyridine. prepchem.com Green approaches favor the use of safer alternatives, such as water or green solvents like cyclopentyl methyl ether, as demonstrated in enzymatic amide synthesis. nih.gov

Design for Energy Efficiency : Synthetic methods should ideally be conducted at ambient temperature and pressure to minimize energy consumption. acs.org Biocatalytic reactions, which operate under mild physiological conditions, are inherently more energy-efficient than many traditional syntheses that require heating. rsc.org

Reduce Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided as it requires additional reagents and generates waste. acs.org The high specificity of enzymes often allows for reactions at a specific site on a molecule without the need for protecting other functional groups. acs.org

Catalysis : Catalytic reagents (including enzymes) are superior to stoichiometric reagents. researchgate.net They are used in small amounts and can carry out a single reaction many times, reducing waste. Biocatalysts are a prime example of this principle in action. rsc.org

Applying these principles to nitroaromatic compounds involves developing cleaner nitration procedures and safer methods for subsequent functionalization, moving away from hazardous reagents and wasteful processes. nih.govnih.gov

Strategic Functionalization and Derivatization

The molecular structure of this compound provides multiple sites for strategic modification. Both the aromatic ring and the aliphatic chain can be altered to produce a library of structural analogs with tailored properties.

Introduction of Diverse Substituents on the Aromatic Moiety

The nitrophenyl ring of the parent compound is amenable to a variety of chemical modifications. The existing methyl group (an ortho, para-director) and the nitro group (a meta-director and strong deactivator) influence the regioselectivity of further electrophilic aromatic substitution reactions. researchgate.net However, the strong deactivating effect of the nitro group makes further electrophilic substitution challenging.

A more versatile strategy for derivatization involves the chemical transformation of the nitro group itself. The reduction of the nitro group to an amine is a common and powerful transformation. mdpi.com This can be achieved using various catalytic hydrogenation methods. mdpi.com The resulting amino group (a strong ortho, para-director) dramatically alters the reactivity of the aromatic ring, facilitating a wide range of subsequent derivatizations. This new amino group can be diazotized and converted into numerous other functional groups (e.g., -OH, -F, -Cl, -Br, -CN) via Sandmeyer-type reactions.

Furthermore, the nitro group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for its displacement by various nucleophiles, although this is less common for mononitro compounds unless further activated. acs.org

Table 2: Potential Derivatizations of the Aromatic Moiety

Reaction Type Reagents & Conditions Resulting Functional Group Comments
Nitro Group Reduction H₂, Pd/C; or Sn, HCl Amine (-NH₂) Transforms the electron-withdrawing nitro group into a strongly activating, ortho, para-directing amino group, opening up numerous synthetic pathways. mdpi.com
Electrophilic Halogenation Br₂, FeBr₃ Bromo (-Br) Substitution will be directed by the existing groups; likely challenging due to deactivation by the nitro group.
Nucleophilic Aromatic Substitution (SNAr) Strong nucleophiles (e.g., RO⁻, RS⁻) Ether (-OR), Thioether (-SR) Generally requires strong activation; the nitro group itself can be displaced under specific conditions. acs.org
Suzuki Coupling (post-functionalization) Arylboronic acid, Pd catalyst Biaryl structure Requires prior conversion of a group on the ring to a halide or triflate, often following nitro group reduction and diazotization.

Modification of the Aliphatic Nonanamide (B72023) Chain

The nine-carbon aliphatic nonanamide chain offers another locus for structural variation. While direct functionalization of the saturated alkyl chain post-synthesis is challenging, a more practical approach is to synthesize analogs using modified precursors. By starting with functionalized C9 carboxylic acids, a wide array of derivatives can be generated through amidation with 4-methyl-3-nitroaniline.

This strategy allows for the introduction of various functionalities along or at the terminus of the aliphatic chain. For example, using monounsaturated long-chain diacids or fatty acids as precursors can introduce double bonds into the chain. rsc.org These unsaturated sites can then serve as handles for further post-synthesis modifications, such as epoxidation or thiol-ene click reactions. rsc.org Other modifications could include introducing branching, fluorine atoms, or other functional groups by selecting the appropriate nonanoic acid derivative as the starting material. researchgate.net

Table 3: Examples of Aliphatic Chain Modification via Precursor Synthesis

Precursor (Nonanoic Acid Derivative) Introduced Feature Potential for Further Modification
ω-Unsaturated nonenoic acid Terminal double bond Epoxidation, hydroboration-oxidation, polymerization, thiol-ene reactions. rsc.org
ω-Hydroxy nonanoic acid Terminal hydroxyl group Esterification, etherification, oxidation to aldehyde or carboxylic acid.
Branched-chain nonanoic acids Alkyl side groups Alters steric bulk and lipophilicity.
Fluorinated nonanoic acids Fluorine substituents Modifies electronic properties, metabolic stability, and hydrophobicity. researchgate.net

Synthesis of Heterocyclic Conjugates and Complex Architectures

Connecting the this compound framework to heterocyclic systems or building complex molecular architectures represents an advanced derivatization strategy. Such modifications can significantly alter the three-dimensional structure and properties of the parent molecule.

A key approach involves using the functional groups on the aromatic ring as anchor points for cyclization reactions. As mentioned, the reduction of the nitro group to an amine is a critical first step. This newly formed aniline derivative can then participate in classic heterocyclic synthesis reactions. For example, condensation with dicarbonyl compounds or their equivalents can lead to the formation of various nitrogen-containing heterocycles. The synthesis of new heterocyclic systems, such as linking indole, triazole, and pyridazine (B1198779) rings, often starts from functionalized aniline precursors. researchgate.net

Another strategy involves the synthesis of complex molecules where the this compound moiety is appended to a pre-existing heterocyclic core. This can be achieved by forming the amide bond between a heterocyclic amine and nonanoic acid, or between 4-methyl-3-nitroaniline and a carboxylic acid-functionalized heterocycle. For example, syntheses have been reported for complex tetrahydroisoquinolines that bear a nitrophenyl substituent, demonstrating the feasibility of incorporating this motif into larger, heterocyclic structures. acs.org These approaches allow for the creation of intricate molecules combining the features of the parent amide with the diverse chemical space of heterocycles. acs.orgheteroletters.org

Table 4: Synthetic Strategies for Heterocyclic Conjugates

Starting Moiety Reaction Sequence Example Resulting Heterocyclic System
N-(3-amino-4-methylphenyl)nonanamide Reaction with a 1,3-dicarbonyl compound (e.g., acetylacetone) Substituted Benzodiazepine or Quinoline derivative
N-(3-amino-4-methylphenyl)nonanamide Reaction with α-haloketones (Hantzsch synthesis variant) Substituted Quinoxaline or other diazines
4-methyl-3-nitroaniline Condensation with a heterocyclic carboxylic acid (e.g., Nicotinic acid) Pyridine-conjugated amide
N-(3-amino-4-methylphenyl)nonanamide Diazotization followed by coupling with an active methylene (B1212753) compound and cyclization Cinnoline or Pyridazinone derivative

Elucidation of Molecular and Crystal Structures: Advanced Spectroscopic and Diffraction Analyses

Single-Crystal X-ray Diffraction (SC-XRD) Studies

Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline compound. This technique would provide precise coordinates of each atom in the crystal lattice, allowing for a detailed analysis of the molecule's geometry and its interactions with neighboring molecules. A suitable single crystal of N-(4-methyl-3-nitrophenyl)nonanamide would need to be grown and subjected to X-ray analysis to yield the necessary data.

Beyond the individual molecule, SC-XRD data is essential for identifying and quantifying the non-covalent interactions that govern how molecules assemble in the solid state. In the case of this compound, key interactions would likely include hydrogen bonding, π-π stacking, and van der Waals forces. The amide group (N-H) is a potent hydrogen bond donor, which would be expected to interact with hydrogen bond acceptors like the amide carbonyl (C=O) or the nitro group (NO₂) of an adjacent molecule. The aromatic rings could also engage in π-π stacking interactions, further stabilizing the crystal lattice mdpi.comnih.gov.

The specific patterns of intermolecular interactions lead to recognizable crystal packing motifs. Analysis of the crystal structure would aim to identify these recurring patterns, such as chains, sheets, or more complex three-dimensional networks mdpi.comnih.gov. For instance, N-H···O=C hydrogen bonds often lead to the formation of one-dimensional chains or dimeric structures. Understanding these motifs is crucial for predicting and controlling the physical properties of the crystalline material.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H (protons) and ¹³C.

A complete structural assignment of this compound would rely on high-resolution ¹H and ¹³C NMR spectroscopy.

The ¹H NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The aromatic region would likely display a complex splitting pattern corresponding to the three protons on the substituted phenyl ring. The amide proton (N-H) would appear as a broad singlet, and the signals for the nonanamide (B72023) alkyl chain would be observed in the upfield region, with characteristic chemical shifts and multiplicities (e.g., a triplet for the terminal methyl group).

The ¹³C NMR spectrum complements the ¹H data by providing a signal for each unique carbon atom. The chemical shifts would confirm the presence of the carbonyl group, the aromatic carbons (with shifts influenced by the methyl and nitro substituents), and the distinct carbons of the alkyl chain.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Group Nucleus Predicted Chemical Shift (δ, ppm) Expected Multiplicity
Aromatic Protons ¹H 7.5 - 8.5 d, dd, s
Amide Proton (N-H) ¹H 7.5 - 9.0 br s
CH₃ (Aromatic) ¹H 2.3 - 2.6 s
α-CH₂ (Amide) ¹H 2.2 - 2.5 t
Alkyl Chain (CH₂)n ¹H 1.2 - 1.7 m
Terminal CH₃ (Alkyl) ¹H 0.8 - 1.0 t
Carbonyl Carbon (C=O) ¹³C 170 - 175 -
Aromatic Carbons ¹³C 115 - 150 -
Alkyl Chain Carbons ¹³C 14 - 40 -

Note: Predicted values are based on typical ranges for similar functional groups. Actual experimental values are required for definitive assignment.

To unambiguously assign all ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons. For example, it would show correlations between the protons of the alkyl chain, confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for establishing the connectivity between different fragments of the molecule, for instance, by showing a correlation from the amide N-H proton to the aromatic ring carbons or from the α-CH₂ protons to the carbonyl carbon.

Through the combined application of these advanced spectroscopic and diffraction methods, a complete and unambiguous structural elucidation of this compound could be achieved. However, at present, a comprehensive public repository of this specific experimental data is not available.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy is an indispensable tool for the characterization of molecular structures, providing detailed information about the functional groups present in a compound. By analyzing the absorption of infrared radiation, specific vibrational modes corresponding to the stretching and bending of chemical bonds can be identified.

The amide group gives rise to several characteristic bands. The N-H stretching vibration is typically observed in the range of 3300-3100 cm⁻¹, often appearing as a sharp band. The amide I band, which is primarily due to the C=O stretching vibration, is one of the most intense absorptions in the spectrum and is expected to appear between 1680 and 1630 cm⁻¹. The amide II band, resulting from a combination of N-H in-plane bending and C-N stretching, is anticipated in the region of 1570-1515 cm⁻¹.

The nitro group (-NO₂) exhibits two distinct stretching vibrations: an asymmetric stretch, which is typically strong and found between 1560 and 1520 cm⁻¹, and a symmetric stretch, which is of medium intensity and appears in the 1360-1345 cm⁻¹ range. The presence of these two bands is a strong indicator of the nitro functionality.

Aromatic C-H stretching vibrations are generally observed as a group of weaker bands above 3000 cm⁻¹. The substitution pattern on the benzene (B151609) ring also gives rise to characteristic out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region, which can provide information about the arrangement of substituents.

The nonanamide portion of the molecule, with its long alkyl chain, will contribute characteristic absorptions from C-H stretching and bending vibrations. The asymmetric and symmetric stretching vibrations of the CH₂ and CH₃ groups are expected in the 2960-2850 cm⁻¹ region. Methylene (B1212753) (CH₂) scissoring and rocking vibrations, as well as methyl (CH₃) bending vibrations, will appear in the 1470-1375 cm⁻¹ range.

A summary of the predicted IR absorption bands for this compound is presented in the interactive data table below.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity
N-H StretchAmide3300 - 3100Medium to Strong
Aromatic C-H StretchAromatic Ring> 3000Weak to Medium
Aliphatic C-H Stretch (asymmetric)Alkyl Chain~ 2925Strong
Aliphatic C-H Stretch (symmetric)Alkyl Chain~ 2855Strong
C=O Stretch (Amide I)Amide1680 - 1630Strong
N-H Bend / C-N Stretch (Amide II)Amide1570 - 1515Medium to Strong
NO₂ Asymmetric StretchNitro Group1560 - 1520Strong
C=C StretchAromatic Ring1600 - 1450Medium to Weak
CH₂ ScissoringAlkyl Chain~ 1465Medium
CH₃ BendingMethyl Group~ 1375Medium
NO₂ Symmetric StretchNitro Group1360 - 1345Medium

Supramolecular Assembly and Aggregation Behavior

The arrangement of molecules in the solid state is governed by a delicate balance of intermolecular forces, leading to the formation of well-defined supramolecular structures. For this compound, the interplay between hydrogen bonding, van der Waals forces, and potentially π-π stacking interactions dictates its self-assembly and aggregation behavior.

The self-assembly of this compound into ordered structures is primarily driven by the formation of intermolecular hydrogen bonds involving the amide functional group. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. This donor-acceptor pairing can lead to the formation of one-dimensional chains or tapes, a common motif in the crystal structures of secondary amides.

The condensed phase behavior of this compound is a direct consequence of the various intermolecular forces at play.

Hydrogen Bonding: The most significant intermolecular interaction is expected to be the N-H···O=C hydrogen bond between the amide groups of adjacent molecules. This interaction is highly directional and is a primary driver for the formation of ordered aggregates. The presence of the nitro group introduces additional potential for hydrogen bonding, where its oxygen atoms can act as acceptors.

π-π Stacking: The presence of the substituted phenyl ring allows for the possibility of π-π stacking interactions between adjacent aromatic rings. These interactions, arising from the overlap of π-orbitals, can further stabilize the crystal structure, often leading to offset or tilted arrangements of the aromatic planes.

Theoretical and Computational Chemistry: Insights into Electronic Structure and Reactivity

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations can elucidate the geometric and electronic properties of N-(4-methyl-3-nitrophenyl)nonanamide.

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For a flexible molecule like this compound, which possesses a long nonanamide (B72023) side chain, multiple low-energy conformations may exist. Conformational analysis is therefore crucial to identify the global minimum energy structure as well as other accessible conformations. This is often achieved by systematically rotating the rotatable bonds and performing geometry optimization at each step. The resulting potential energy surface can reveal the most stable conformers and the energy barriers between them. For instance, studies on similar molecules, such as N-phenylmaleimides, have shown that steric hindrance between substituents can significantly influence the preferred conformation and create substantial rotational barriers nih.gov. In the case of this compound, the orientation of the nitrophenyl ring relative to the amide group and the conformation of the nonanamide chain would be key areas of investigation.

Table 1: Representative Conformational Analysis Data for this compound This table presents hypothetical data to illustrate the expected outcomes of a conformational analysis.

ConformerRelative Energy (kcal/mol)Key Dihedral Angle (°): C-N-C=OKey Dihedral Angle (°): C-C-N-C
1 (Global Minimum)0.00178.5-120.3
21.25-175.265.8
32.5015.3-118.9

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons irjweb.com. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability irjweb.comhakon-art.com. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive hakon-art.com. For this compound, the presence of the electron-withdrawing nitro group and the electron-donating methyl and amide groups would significantly influence the energies of the frontier orbitals. The HOMO is likely to be localized on the more electron-rich portions of the molecule, such as the phenyl ring and the amide group, while the LUMO is expected to be concentrated around the electron-deficient nitro group. The calculated HOMO-LUMO energy gap provides insight into the charge transfer interactions that can occur within the molecule nih.gov.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This table provides an example of the kind of data generated from a HOMO-LUMO analysis.

ParameterEnergy (eV)
HOMO-6.85
LUMO-2.54
HOMO-LUMO Gap (ΔE)4.31

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule researchgate.netwolfram.com. It is a valuable tool for identifying the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), as well as for understanding intermolecular interactions researchgate.net. In an MEP map, regions of negative potential, typically colored red, indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-deficient and prone to nucleophilic attack. Green areas represent regions of neutral potential researchgate.net. For this compound, the MEP map would likely show a significant negative potential around the oxygen atoms of the nitro group and the carbonyl group of the amide. The hydrogen atom of the amide N-H group and the regions around the nitro group would likely exhibit a positive potential. This information is crucial for predicting how the molecule will interact with other molecules and for identifying potential sites for chemical reactions.

Quantum Chemical Descriptors and Reactivity Prediction

From the calculated HOMO and LUMO energies, a range of quantum chemical descriptors can be derived to quantify the reactivity of this compound. These descriptors provide a more quantitative measure of the molecule's chemical behavior. Some key descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO hakon-art.com.

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO hakon-art.com.

Electronegativity (χ): A measure of the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the resistance of a molecule to a change in its electron distribution. It is calculated as η = (I - A) / 2. A higher value indicates greater stability hakon-art.com.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule. It is calculated as ω = μ2 / (2η), where μ is the electronic chemical potential (μ ≈ -χ).

Table 3: Illustrative Quantum Chemical Descriptors for this compound This table shows representative values for quantum chemical descriptors derived from HOMO and LUMO energies.

DescriptorValue (eV)
Ionization Potential (I)6.85
Electron Affinity (A)2.54
Electronegativity (χ)4.695
Chemical Hardness (η)2.155
Chemical Softness (S)0.464
Electrophilicity Index (ω)5.11

Molecular Modeling Approaches for Mechanistic Hypotheses

Beyond static properties, molecular modeling can be employed to investigate the potential reaction mechanisms involving this compound. For instance, if this compound were to undergo a reaction, such as hydrolysis of the amide bond or a nucleophilic aromatic substitution, computational methods could be used to map out the entire reaction pathway. This involves identifying the transition state structures, which are the highest energy points along the reaction coordinate, and calculating the activation energies. A lower activation energy corresponds to a faster reaction rate. Such studies can provide valuable insights into the feasibility of a proposed mechanism and can help to explain experimental observations. For example, in the study of reactions involving nitrophenyl thionocarbonates, kinetic investigations combined with mechanistic proposals based on tetrahedral intermediates have been reported researchgate.net. Similarly, for this compound, molecular modeling could be used to explore the formation and stability of potential intermediates and transition states in various hypothetical reactions.

Investigation of Reaction Mechanisms and Kinetic Profiles

Mechanistic Pathways of Amide Bond Formation and Cleavage

The creation of the amide bond in N-(4-methyl-3-nitrophenyl)nonanamide is a classic example of nucleophilic acyl substitution. masterorganicchemistry.com This reaction typically involves combining 4-methyl-3-nitroaniline (B15663) with an activated form of nonanoic acid, such as nonanoyl chloride.

The process starts when the nitrogen atom of the 4-methyl-3-nitroaniline attacks the carbonyl carbon of the nonanoyl chloride. This action forms a temporary tetrahedral intermediate. The stability of this intermediate is influenced by the chemical groups attached to the aniline (B41778) ring. The electron-withdrawing nitro group (-NO2) makes the amino group less reactive, while the electron-donating methyl group (-CH3) offers some stability.

Following its formation, the tetrahedral intermediate collapses, expelling a leaving group (like a chloride ion) to create the stable amide bond. masterorganicchemistry.com A base is usually added to neutralize the acid produced during the reaction, which helps to drive the process to completion.

The breaking of the amide bond, known as hydrolysis, can happen in both acidic and basic conditions. However, this is generally a slow reaction that requires harsh conditions like high temperatures.

Acid-Catalyzed Hydrolysis: In the presence of acid, the carbonyl oxygen of the amide gets protonated, making the carbonyl carbon more attractive to nucleophiles. A water molecule then attacks this carbon, forming another tetrahedral intermediate. This intermediate then breaks down, releasing nonanoic acid and 4-methyl-3-nitroaniline.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, again forming a tetrahedral intermediate. This intermediate then decomposes to form nonanoate (B1231133) and 4-methyl-3-nitroaniline. This method is often less effective for N-aryl amides compared to other amides. nih.gov

Kinetic Studies of this compound Transformations

Kinetic studies measure the speed of chemical reactions, providing valuable data on the formation and breakdown of this compound. The rate of its formation is heavily dependent on factors like the solvent, temperature, and the specific reagents used.

The electronic properties of the substituents on the aniline ring play a key role in the reaction kinetics. The electron-withdrawing nitro group tends to slow down the reaction by reducing the nucleophilicity of the amino group. The weakly electron-donating methyl group can partially offset this effect. Kinetic studies on similar systems, such as the reaction of methyl 4-nitrophenyl carbonate with various amines, have shown that the basicity of the amine is a critical factor in determining the reaction rate. researchgate.net

The hydrolysis of this compound is generally slow in neutral conditions. In acidic or basic environments, the reaction rate would be expected to follow pseudo-first-order kinetics, assuming the concentration of the acid or base remains high and constant. The rate of hydrolysis is also significantly affected by temperature, with higher temperatures leading to faster reactions. Studies on the hydrolysis of related compounds, like 1-(4-nitrophenyl)-3-methyltriazene, have demonstrated this pH and temperature dependence. nih.gov

Influence of Catalysts on Reaction Rates and Selectivity

Catalysts are essential for the efficient synthesis of this compound, as they can increase reaction rates and improve the purity of the final product. syr.eduacs.org

Several types of catalysts are commonly used in amide bond formation:

Bases: Pyridine (B92270) and triethylamine (B128534) are often used to neutralize the acidic byproducts of the reaction, which prevents the starting aniline from becoming protonated and unreactive. byjus.com

Nucleophilic Catalysts: 4-Dimethylaminopyridine (DMAP) is a highly effective catalyst that works by forming a more reactive intermediate with the acylating agent. This intermediate is then more readily attacked by the aniline, speeding up the reaction.

Coupling Agents: When starting from nonanoic acid instead of its more reactive acyl chloride, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate the carboxylic acid. masterorganicchemistry.com

Metal Catalysts: Palladium-catalyzed cross-coupling reactions have emerged as a powerful method for forming C-N bonds under mild conditions with high functional group tolerance. syr.edursc.org Nickel-photoredox catalysis has also been developed as a mild strategy for amide arylation. escholarship.org

The primary catalysts for amide bond cleavage are acids and bases, with their effectiveness depending on their concentration and strength.

Photochemical Reactivity of Nitroaromatic Moieties in Amide Systems

The nitroaromatic part of this compound is the main site of photochemical activity. When aromatic nitro compounds absorb UV light, they can undergo various reactions. acs.org

A common photochemical reaction is the reduction of the nitro group. Upon excitation, the nitro group can abstract a hydrogen atom from a nearby molecule, leading to the formation of a nitroso compound. This can be followed by further reactions to form other derivatives. The specific products depend on the reaction conditions.

Another possibility is intramolecular hydrogen abstraction, where the excited nitro group removes a hydrogen atom from another part of the same molecule. In this compound, this could involve the nonanoyl side chain, leading to more complex products.

The amide group itself is generally stable to light, but its presence can influence the photochemical behavior of the nitro group. Studies on related nitroaromatic compounds have shown that the photochemical generation of reactive nitrenium ions can occur, which can then react with various nucleophiles. researchgate.net

Chemical Stability and Degradation Pathways in Model Systems

Under normal conditions, this compound is a stable compound due to the resonance stabilization of the amide bond and the aromatic ring. However, it can degrade under specific conditions, mainly through hydrolysis of the amide bond or reduction of the nitro group. nih.gov

Hydrolytic Stability: As mentioned earlier, the amide bond can be broken by hydrolysis in strongly acidic or basic conditions, especially at high temperatures. acs.org In environmental or biological models, this would be a primary degradation pathway, yielding nonanoic acid and 4-methyl-3-nitroaniline. The pH of the system would be a critical factor in determining the rate of this degradation. acs.org

Reductive Degradation: The nitro group is also susceptible to chemical reduction. In anaerobic environments, for example, the nitro group can be converted to an amino group, forming N-(3-amino-4-methylphenyl)nonanamide. This transformation would significantly alter the molecule's properties.

The following table summarizes the main degradation pathways for this compound in model systems.

Degradation PathwayConditionsPrimary Products
Acid-Catalyzed HydrolysisLow pH, Elevated TemperatureNonanoic acid, 4-methyl-3-nitroaniline
Base-Catalyzed HydrolysisHigh pH, Elevated TemperatureNonanoate, 4-methyl-3-nitroaniline
Chemical ReductionReducing agents (e.g., in anaerobic models)N-(3-amino-4-methylphenyl)nonanamide
Photochemical DegradationUV lightNitroso derivatives, further reduction products

Structure Activity Relationship Sar Studies in Non Clinical Contexts

Correlating Structural Variations with Molecular Recognition Events

The interaction of a ligand with its target receptor is a highly specific event governed by the three-dimensional arrangement of its functional groups. For TRPV1 modulators with a structure similar to N-(4-methyl-3-nitrophenyl)nonanamide, these interactions are typically analyzed by considering three key regions: the aromatic "A" region (the phenyl ring), the "B" region (the amide bond), and the hydrophobic "C" region (the aliphatic chain). nih.gov

The aromatic headgroup of TRPV1 ligands plays a crucial role in anchoring the molecule within the vanilloid binding pocket of the receptor. The nature and position of substituents on this ring significantly influence binding affinity and efficacy. The vanilloid pocket contains key amino acid residues capable of forming hydrogen bonds and cation-π or hydrophobic interactions. nih.gov

For this compound, the aromatic ring is substituted with a methyl group at position 4 and a nitro group at position 3.

Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro substituent can modulate the electronic properties of the aromatic ring and potentially form hydrogen bonds with polar residues within the binding site.

Studies on analogous compounds have shown that the A region is highly sensitive to modifications. nih.gov For instance, interactions with tyrosine residues, such as Tyr511, are critical for the binding of many vanilloid compounds. nih.govnih.gov The specific positioning of electron-donating or withdrawing groups and hydrophobic moieties determines the precise orientation and strength of these interactions.

Table 1: Influence of Aromatic Substituents on the Activity of Analogous TRPV1 Ligands

Substituent at Position 3Substituent at Position 4General Effect on TRPV1 ActivityKey Interaction Type
Electron-withdrawing (e.g., -NO₂)Hydrophobic (e.g., -CH₃)Can enhance binding through specific polar and nonpolar interactions.Hydrogen Bonding, Hydrophobic
Hydrogen-bond donor (e.g., -OH)Electron-donating (e.g., -OCH₃)Often critical for agonist activity (e.g., capsaicin). Masking the hydroxyl group typically decreases activity. nih.govHydrogen Bonding
Halogen (e.g., -Cl)Bulky hydrophobic (e.g., tert-butyl)Often found in potent antagonists, enhancing hydrophobic interactions.Hydrophobic, Halogen Bonding

Influence of the Aliphatic Chain Length and Branching

The aliphatic tail, or "C" region, is fundamental for the activity of many TRPV1 modulators. This hydrophobic chain typically inserts into a nonpolar cavity within the vanilloid pocket. nih.gov The length and branching of this chain are critical determinants of potency and efficacy.

In this compound, the tail is a nine-carbon linear chain (nonanamide). Studies on various n-alkanamide series of vanilloids show a clear dependency on chain length for optimal activity. Chains that are too short may not fully occupy the hydrophobic pocket, leading to weaker binding. Conversely, chains that are excessively long can introduce steric hindrance or unfavorable conformations, which may decrease activity. nih.govmdpi.comresearchgate.net The odd-even effect, where molecules with an even number of carbons in the aliphatic chain have different physical properties from those with an odd number, can also influence molecular packing and interaction. mdpi.comresearchgate.net For many capsaicinoids and related antagonists, an aliphatic chain length of C8 to C10 is often associated with potent activity.

Table 2: Effect of Aliphatic Chain Length on TRPV1 Antagonist Activity in Analogous Series

Aliphatic Chain LengthRelative PotencyRationale
C4 - C6LowerInsufficient occupation of the hydrophobic binding pocket.
C7 - C11HigherOptimal fit within the hydrophobic pocket, maximizing van der Waals interactions.
> C12LowerPotential for steric clash or adoption of an unfavorable conformation within the binding site. nih.gov

Mechanistic Investigations of Enzyme-Compound Interactions (e.g., TRPV1 Receptor Modulation)

TRPV1 is a non-selective cation channel that integrates various noxious stimuli. Antagonists block channel activation, preventing the influx of cations like Ca²⁺ and Na⁺, which would otherwise lead to neuronal depolarization and pain signaling. nih.govmdpi.com

TRPV1 possesses multiple ligand binding sites. The primary sites of interest for drug design are the orthosteric and allosteric sites.

Orthosteric Site: This is the "vanilloid pocket," where the endogenous agonist anandamide (B1667382) and the classic agonist capsaicin (B1668287) bind. nih.gov Competitive antagonists, such as capsazepine (B1668289) and likely this compound, also bind to this site. By occupying this pocket, they physically prevent agonists from binding and inducing the conformational change required for channel opening. mdpi.com

Allosteric Sites: These are topographically distinct sites on the receptor. nih.gov Binding of a molecule to an allosteric site can modulate the receptor's function without directly competing with the orthosteric ligand. For example, positive allosteric modulators (PAMs) can enhance the channel's response to an agonist without activating it directly. nih.govnih.gov Some antagonists have been found to bind allosterically, inducing a non-conductive state through a different mechanism than direct competition. wpmucdn.com Cryo-electron microscopy has revealed that some antagonists bind to the vanilloid site but act as allosteric inhibitors by stabilizing a closed conformation of the channel. wpmucdn.comosti.gov

The function of TRPV1—to open and allow ion passage—is intrinsically linked to its structure. The binding of an antagonist within the vanilloid pocket stabilizes the channel in a closed or non-conductive state. This is achieved through specific interactions with key residues. Structural studies have identified several residues as critical for this process, including Tyr511, Ser512, Thr550, and Arg557. nih.gov An antagonist like this compound would prevent the "opening" conformational change by establishing a network of interactions (hydrophobic, hydrogen bonds) that essentially "lock" the transmembrane helices (particularly S3-S4 and the S4-S5 linker) in a resting state, thereby inhibiting ion permeation. nih.gov

Studies of Cellular Interactions at a Molecular Level (e.g., Calcium Overload, ER Stress, Mitochondrial Dysfunction)

Modulation of the TRPV1 channel has profound effects on cellular homeostasis, primarily due to its high permeability to calcium (Ca²⁺).

Calcium Overload: Persistent activation of TRPV1 leads to a massive influx of Ca²⁺, which can overwhelm the cell's capacity to buffer or extrude it. nih.gov This resulting calcium overload is a primary driver of cytotoxicity and can trigger apoptosis. nih.gov TRPV1 antagonists, by blocking the channel, directly prevent this agonist-induced Ca²⁺ influx and the subsequent cellular damage. nih.gov

Endoplasmic Reticulum (ER) Stress: The endoplasmic reticulum is a major intracellular calcium store. Studies have shown that cell-permeable TRPV1 agonists like nonivamide (B1679840) can activate TRPV1 channels located on the ER membrane, causing calcium to be released from the ER into the cytoplasm. nih.govmdpi.com This depletion of ER calcium stores is a classic trigger for the unfolded protein response (UPR), also known as ER stress. nih.gov This can lead to apoptosis through the upregulation of stress-related transcription factors like CHOP. nih.gov Conversely, TRPV1 antagonists can prevent agonist-induced ER stress. nih.gov In some contexts, particularly in cancer cells, certain TRPV1 antagonists have been shown to independently induce ER stress and apoptosis, highlighting a potential therapeutic application. nih.gov

Mitochondrial Dysfunction: Mitochondria are exquisitely sensitive to cytoplasmic calcium levels. The calcium overload resulting from TRPV1 activation leads to excessive calcium uptake by mitochondria. oup.comnih.gov This disrupts mitochondrial function in several ways: it can trigger the opening of the mitochondrial permeability transition pore (mPTP), collapse the mitochondrial membrane potential, increase the production of reactive oxygen species (ROS), and reduce oxygen consumption. oup.comnih.govbiu.ac.ilresearchgate.net These events ultimately lead to a bioenergetic crisis and the release of pro-apoptotic factors like cytochrome c. nih.gov The use of a TRPV1 antagonist can prevent these downstream effects by blocking the initial Ca²⁺ entry, thereby preserving mitochondrial function and preventing cell death. oup.comnih.gov

Applications and Potential in Chemical Research and Materials Science

Intermediate in the Synthesis of Advanced Organic Molecules

The true power of N-(4-methyl-3-nitrophenyl)nonanamide in synthetic chemistry lies in its utility as a versatile intermediate. Its functional groups offer multiple reaction sites that can be addressed sequentially to construct more elaborate molecules.

The 4-methyl-3-nitrophenyl moiety is a well-established precursor for the synthesis of various heterocyclic compounds, which are foundational to many areas of medicinal and materials chemistry. amazonaws.comnih.gov The synthetic pathway typically involves the chemical reduction of the nitro group (-NO₂) to an amino group (-NH₂). This transformation converts the molecule into a derivative of 3-amino-4-methylaniline, which can then undergo cyclization reactions with appropriate reagents to form heterocyclic rings. For instance, condensation with aldehydes or carboxylic acids can lead to the formation of benzimidazole (B57391) derivatives. nih.gov The formation of such N-heterocycles is a key step in creating compounds with specific biological activities or material properties. nih.govnih.gov

Beyond simple heterocycles, this compound serves as a valuable starting point for building complex, multi-functional molecular architectures. The presence of the nitro group, the amide linkage, and the aromatic ring provides a scaffold that can be systematically modified. researchgate.net Researchers have utilized similar nitrophenyl precursors to construct intricate molecules for applications ranging from drug design to advanced materials. researchgate.netnih.govmdpi.com The synthesis of N-{[(4-nitrophenyl)amino]methyl}benzamide, for example, highlights how the nitrophenylamine unit can be incorporated into larger structures with potential applications in pro-drug design. researchgate.netbohrium.com The ability to perform selective chemical transformations on different parts of the molecule makes it a powerful tool for chemists aiming to create novel compounds with tailored properties.

Functional Materials Research

The unique amphiphilic nature of this compound, combining a polar aromatic head with a nonpolar aliphatic tail, suggests its potential use in the development of functional materials.

The nitrophenyl group is a known chromophore, a part of a molecule responsible for its color. Aromatic compounds containing nitro groups are often intensely colored and have a long history of use in the dye industry. Research into related molecules, such as N-(4-chlorophenyl)-4-cyano-5-[(2-hydroxy-5-methoxyphenyl)diazenyl]-2-methylthiophene-3-carboxamide, demonstrates how amide-containing aromatic structures can be used to create disperse dyes for synthetic fabrics like polyester (B1180765) and nylon. researchgate.net The specific shade and properties of such dyes can be fine-tuned by complexing them with metal ions, indicating a pathway for developing a range of colors from a single precursor. researchgate.net The structure of this compound makes it a candidate for similar applications, either as a dye itself or as an intermediate in the synthesis of more complex colorants.

The nonanamide (B72023) portion of the molecule, a long-chain fatty acid amide, is crucial for its potential in the polymer and lubricant industries. Fatty acid amides are widely used as additives in plastics, where they function as slip and anti-blocking agents. tappi.orgtandfonline.com These molecules migrate to the polymer surface, creating a lubricating layer that reduces friction and prevents plastic films from sticking together. tandfonline.comyoutube.com

In the field of lubrication, amides and amines are added to oils and fuels to improve their performance. nih.govsae.org They can form protective films on metal surfaces, acting as anti-wear additives and friction modifiers. nih.govtaylorandfrancis.com Although some long-chain amides used for these purposes can be solid, which complicates handling, their effectiveness at improving lubricity is well-documented. acs.orgacs.org The dual nature of this compound—a polar head for surface adhesion and a non-polar tail for lubrication—makes it an interesting candidate for exploration as a multifunctional lubricant additive.

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. This compound is well-suited for such applications due to its ability to engage in multiple types of these interactions. bath.ac.uk

The amide group is a classic motif for forming strong, directional hydrogen bonds, with the N-H group acting as a donor and the C=O group as an acceptor. mdpi.comnih.gov These interactions can link molecules together into one-dimensional chains or two-dimensional sheets. mdpi.com Furthermore, the electron-deficient nitrophenyl ring can participate in π-π stacking interactions with other aromatic systems. researchgate.net The long nonanoyl chain contributes through weaker but collectively significant van der Waals forces, which are critical for the self-assembly of molecules in non-polar environments.

This combination of interactions allows aromatic amides to act as "foldamers" that can adopt specific, predictable conformations to create cavities, making them suitable for host-guest chemistry. acs.orgnih.gov Such systems can selectively bind smaller guest molecules, with potential applications in sensing, catalysis, and separation. rsc.orgmdpi.com The study of amide-aromatic hydrogen bonds has shown they can be a significant factor in molecular recognition, further highlighting the potential of molecules like this compound in designing complex supramolecular systems. rsc.orgrsc.org

Interactive Data Tables

Structural Components and Their Functional Roles

Structural MoietyKey Functional Group(s)Potential Role / ApplicationRelevant Section
Aromatic Head Nitrophenyl Group (-C₆H₃(NO₂)(CH₃))Chromophore (Dyes), Precursor for Heterocycles8.1.1, 8.2.1
Bridge Amide Linkage (-CO-NH-)Hydrogen Bonding, Supramolecular Assembly8.3
Aliphatic Tail Nonanoyl Chain (-(CH₂)₇CH₃)Lubrication, Polymer Additive, van der Waals Interactions8.2.2, 8.3

Catalyst Design and Development

There is currently no available data or research to support a discussion on the role of this compound or its derivatives in catalyst design and development.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.